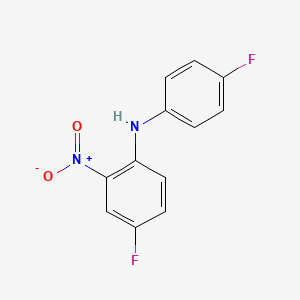
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is an organic compound characterized by the presence of fluorine and nitro functional groups attached to an aniline core. This compound is known for its applications in various chemical processes, particularly in the synthesis of pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline typically involves the nitration of 4-fluoroaniline followed by a coupling reaction with 4-fluoronitrobenzene. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and a base such as sodium hydroxide for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Reduction: 4-Fluoro-n-(4-fluorophenyl)-2-aminoaniline.
Oxidation: 4-Fluoro-n-(4-fluorophenyl)-2-quinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitro and fluorine groups.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-N-phenylbenzamide
- 4-Fluoro-N-phenylbenzenesulfonamide
- 4-Fluoro-N-methylaniline
Comparison
4-Fluoro-n-(4-fluorophenyl)-2-nitroaniline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions. The presence of two fluorine atoms also enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Propriétés
Numéro CAS |
79445-99-1 |
|---|---|
Formule moléculaire |
C12H8F2N2O2 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
4-fluoro-N-(4-fluorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)16(17)18/h1-7,15H |
Clé InChI |
HYADUIHNBXBZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



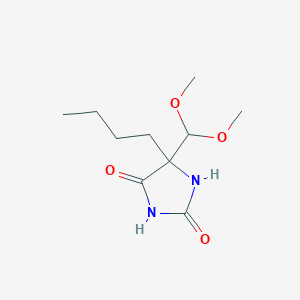

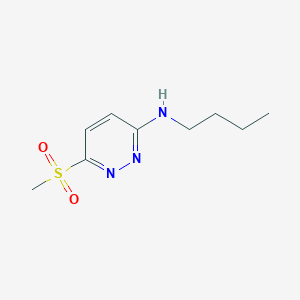
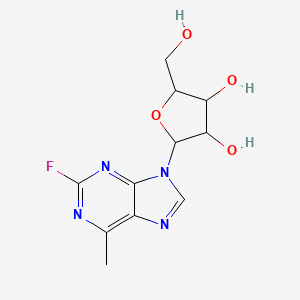
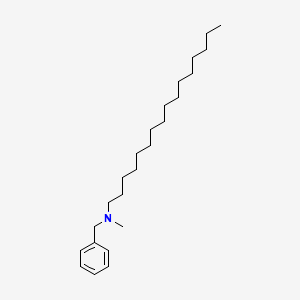
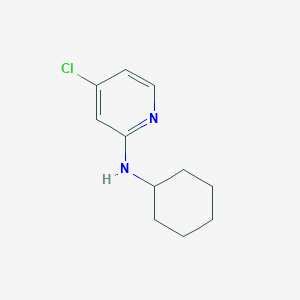
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
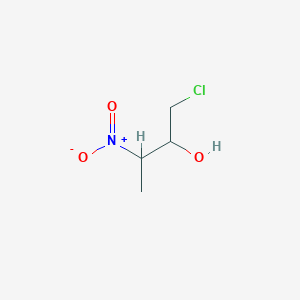
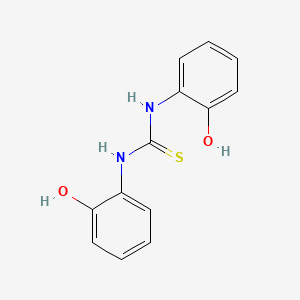

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
